Dasatinib analog-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dasatinib analog-1 is a derivative of dasatinib, a second-generation tyrosine kinase inhibitor. Dasatinib is primarily used in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia and acute lymphoblastic leukemia. This compound retains the core structure of dasatinib but has been modified to enhance its pharmacological properties and reduce side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dasatinib analog-1 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the thiazole ring: This is achieved through a cyclization reaction involving a thioamide and a haloketone.
Substitution reactions: Various substituents are introduced to the thiazole ring through nucleophilic substitution reactions.
Coupling reactions: The final step involves coupling the modified thiazole ring with a piperazine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Purification is typically achieved through crystallization and chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dasatinib analog-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be used to introduce hydroxyl groups to the molecule.
Reduction: Reduction reactions are used to convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further modified to produce this compound. These intermediates often contain functional groups such as hydroxyl, amino, and thioether groups.
Scientific Research Applications
Dasatinib analog-1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thiazole derivatives.
Biology: this compound is used in cell culture studies to investigate its effects on cell signaling pathways.
Medicine: It is being studied for its potential use in treating other types of cancer and diseases involving abnormal kinase activity.
Industry: this compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Dasatinib analog-1 exerts its effects by inhibiting multiple tyrosine kinases, including BCR-ABL, SRC family kinases, and c-KIT. By binding to the ATP-binding site of these kinases, this compound prevents their activation and subsequent signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Imatinib: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: Another second-generation tyrosine kinase inhibitor with a similar mechanism of action.
Bosutinib: A tyrosine kinase inhibitor that targets BCR-ABL and SRC family kinases.
Uniqueness
Dasatinib analog-1 is unique in its enhanced potency and reduced side effects compared to dasatinib. It also has a broader spectrum of activity against various kinase mutants, making it a valuable compound in the treatment of resistant forms of leukemia.
Properties
Molecular Formula |
C22H25ClFN7O2S |
---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
N-(2-chloro-4-fluoro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25ClFN7O2S/c1-13-9-15(24)10-16(23)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI Key |
FCRGTVFXNINSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.